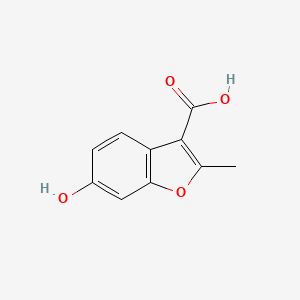

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Übersicht

Beschreibung

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 . It is a solid substance at room temperature . It is used for research and development purposes .

Molecular Structure Analysis

The IUPAC name for this compound is 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . The InChI code is 1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 192.17 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

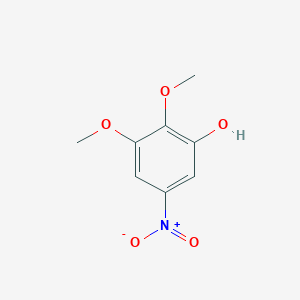

6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a closely related compound, has been synthesized through a two-step process starting from 3,5-dihydroxybenzoate. This synthesis involves thermal cyclization and base-catalyzed hydrolysis, with the molecular structure confirmed using various analytical techniques (Mori et al., 2020).

Biological Activity and Applications

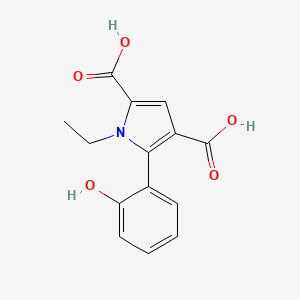

A derivative, 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, has been studied for its anti-tumor properties. This derivative exhibited selective cytotoxicity against a tumorigenic cell line, with various structurally related compounds synthesized for further biological activity evaluation (Hayakawa et al., 2004).

Optical and Spectral Studies

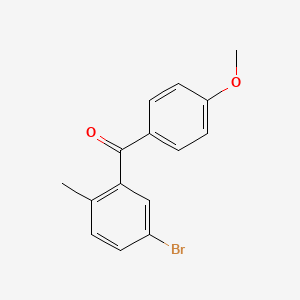

Novel derivatives of 6-methoxy-3-methylbenzofuran-2-carboxylic acid have been synthesized and their optical properties explored. These studies include UV-vis absorption and fluorescence characteristics in different solvents, providing insights into the electronic properties of these compounds (Jiang et al., 2012).

Electrochemical Studies

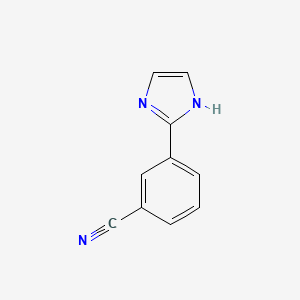

The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone has been studied, leading to the synthesis of new benzofuran derivatives. This research contributes to the understanding of electrochemical synthesis mechanisms (Moghaddam et al., 2006).

Synthesis of Natural Products

Efficient total syntheses of natural products, including vignafuran and related benzofuran derivatives, have been achieved from common starting materials. These syntheses involve key steps such as tetrabutylammonium fluoride-catalyzed ring formation and carbonylative ring closure, demonstrating the versatility of benzofuran derivatives in natural product synthesis (Hiroya et al., 2000).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Eigenschaften

IUPAC Name |

6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVELFLPOFDICQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622867 | |

| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid | |

CAS RN |

854515-52-9 | |

| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)